molecular formula C23H16ClFN2O3 B2855762 (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327168-08-0

(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2855762
CAS No.: 1327168-08-0
M. Wt: 422.84
InChI Key: GBZDNVKOABIVOI-VYIQYICTSA-N
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Description

(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a structurally engineered chromene derivative of significant interest in medicinal chemistry and chemical biology. Its primary research value lies in its potential as a scaffold for kinase inhibition, particularly due to the structural similarity of its core to other chromene-based compounds that are known to act as potent inhibitors of protein kinases like AKT (source) . The specific substitution pattern on the imino and carboxamide groups is designed to optimize binding affinity and selectivity within the ATP-binding pocket of target enzymes. Furthermore, the extended conjugated system of this molecule makes it a candidate for development as a fluorescent probe, enabling researchers to study protein interactions and localization in real-time within cellular assays (source) . This dual functionality as a potential therapeutic agent and a diagnostic tool makes it a versatile compound for investigating intracellular signaling pathways and for high-throughput screening applications. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O3/c1-29-17-9-6-15(7-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-16-8-11-20(25)19(24)13-16/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZDNVKOABIVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Imino Group: 3-Chloro-4-fluorophenyl Electron-withdrawing Cl (meta) and F (para) substituents enhance electrophilicity and polarizability. Synergistic halogen effects may improve lipid solubility and binding affinity in hydrophobic environments.
  • Carboxamide Group: 4-Methoxyphenyl Methoxy (para) acts as an electron donor, increasing resonance stabilization and solubility in polar solvents.

Comparisons

(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide () Imino Group: 4-Fluorophenyl (mono-halogenated, para-F). Carboxamide Group: Acetyl (non-aryl). Key Differences: The acetyl group reduces aromatic conjugation, lowering thermal stability compared to the target compound. The absence of chloro substitution decreases lipophilicity .

(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide () Imino Group: 5-Chloro-2-fluorophenyl (ortho-F, meta-Cl). Carboxamide Group: 4-Chlorophenyl. The ortho-fluoro group introduces steric hindrance, possibly reducing planarity .

2-[(2-Fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide () Imino Group: 2-Fluorophenyl (ortho-F). Carboxamide Group: 4-Methylphenyl. Key Differences: Methyl (electron-donating) vs. methoxy on the carboxamide reduces polarity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Melting Point (°C)*
Target Compound C₂₃H₁₅ClFN₂O₃ 428.83 3-Cl-4-F-Ph, 4-OMe-Ph 250–280 (estimated)
() C₁₈H₁₄FN₂O₃ 325.31 4-F-Ph, Acetyl 200–220
() C₂₂H₁₄Cl₂FN₂O₂ 447.27 5-Cl-2-F-Ph, 4-Cl-Ph 260–290
() C₂₃H₁₇FN₂O₂ 372.39 2-F-Ph, 4-Me-Ph 230–250

*Melting points inferred from analogs in (e.g., compounds 13a–b with mp 274–288°C for sulfamoyl derivatives). The target’s dual halogenation and methoxy group likely elevate thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide?

  • Methodology : The synthesis typically involves three key steps:

Chromene Core Formation : Cyclization of a salicylaldehyde derivative with an alkyne under acid/base catalysis (e.g., H₂SO₄ or KOH in ethanol at 80°C) .

Imino Group Introduction : Condensation of the chromene intermediate with 3-chloro-4-fluoroaniline in refluxing toluene with catalytic acetic acid .

Methoxylation : O-methylation using dimethyl sulfate in acetone under basic conditions (e.g., NaHCO₃) .

  • Critical Parameters : Reaction time (6-12 hours for condensation), solvent polarity (toluene for imine formation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound structurally characterized to confirm its (2Z) configuration?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8-8.2 ppm) and imine carbon (δ ~160 ppm). NOESY confirms the Z-configuration via spatial proximity of imine and chromene protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (422.84 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insights :

  • The 3-chloro-4-fluorophenyl group directs NAS at the para-chloro position due to electron-withdrawing effects (Cl, F) activating the ring. Steric hindrance from the chromene core limits reactivity at ortho positions .
  • Experimental Design : React with amines (e.g., piperidine) in DMF at 120°C, monitoring substitution via HPLC. Kinetic studies under varying temperatures (60–140°C) reveal activation energy barriers .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in anticancer assays)?

  • Methodological Solutions :

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .
  • Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Dose-Response Replication : Triplicate experiments with statistical validation (p < 0.05 via ANOVA) .

Q. How does the compound interact with DNA or enzyme targets?

  • Biophysical Approaches :

  • Fluorescence Quenching : Monitor binding to DNA (e.g., calf thymus DNA) via ethidium bromide displacement assays .
  • Molecular Docking : Use AutoDock Vina to predict interactions with topoisomerase II (PDB ID: 1ZXM). Key residues (e.g., ASP-541) may hydrogen-bond with the methoxyphenyl group .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified enzymes .

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